REACTION_CXSMILES
|
C([CH:4]1[CH:8]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[CH:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[NH:6][C:5]1=[O:22])(O)=O.C1(C)C(C)=CC=CC=1.C(=O)=O>CCCCCC>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([CH:8]2[CH:7]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[NH:6][C:5](=[O:22])[CH2:4]2)=[CH:10][CH:11]=1
|
Name
|
3-carboxy-4-p-chlorophenyl-5-phenyl-2-pyrrolidinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1C(NC(C1C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(about 20 minutes)
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
CUSTOM
|
Details
|
the reaction product crystallizes out
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1CC(NC1C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |